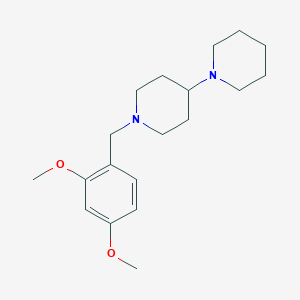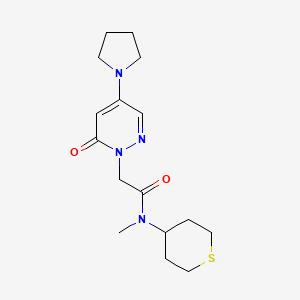![molecular formula C11H18N4S B5651969 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiosemicarbazone family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Mécanisme D'action
The exact mechanism of action of 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and proteins, such as topoisomerase II, cyclooxygenase-2, and acetylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. For example, it has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential efficacy in treating these diseases. Additionally, the antimicrobial and antiviral activities of this compound make it a promising candidate for the development of new antibiotics and antiviral drugs. Further research is needed to evaluate the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methylcyclohexanone with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl iodide to yield the final compound. This method has been reported to have a high yield and purity.
Propriétés
IUPAC Name |
3-ethyl-4-[(4-methylcyclohexylidene)amino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-3-10-12-13-11(16)15(10)14-9-6-4-8(2)5-7-9/h8H,3-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNZFWEBYZGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=C2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5651887.png)

![methyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5651902.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B5651913.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5651935.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5651942.png)

![8-(2-{[2-(4-fluorophenyl)ethyl]amino}-2-oxoethyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651954.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5651958.png)

![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide](/img/structure/B5651974.png)
![2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)